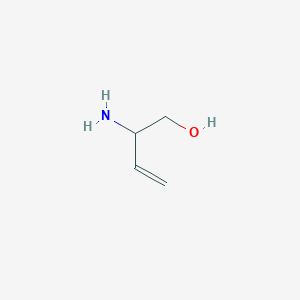

2-Aminobut-3-en-1-ol

描述

The evolution of organic synthesis has been marked by a continuous drive towards methodologies that are not only efficient but also highly selective. Modern chemical strategies prioritize atom economy, step economy, and the ability to control stereochemistry with precision. 2-Aminobut-3-en-1-ol is a prime exemplar of a starting material that aligns with these principles. Its utility is frequently highlighted in the context of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

The presence of both a nucleophilic amino group and a hydroxyl group, which can also act as a nucleophile or be converted into a leaving group, provides multiple handles for synthetic manipulation. The vinyl group is a particularly powerful functional group in modern organic chemistry, participating in a wide array of transformations, including powerful carbon-carbon bond-forming reactions. Research has demonstrated the application of this compound in sophisticated catalytic processes, such as palladium-catalyzed asymmetric allylic alkylations (AAA). For instance, a dynamic kinetic asymmetric transformation (DYKAT) of butadiene monoepoxide utilizes a palladium catalyst and phthalimide (B116566) as a nitrogen source to produce a protected form of vinylglycinol in high enantiomeric excess (up to >99% after crystallization). acs.org This approach showcases how modern catalytic methods can transform a simple, racemic starting material into a highly valuable, enantiomerically pure building block like this compound.

Furthermore, the compound is a key substrate in cycloaddition reactions, which are powerful methods for the construction of cyclic, and often heterocyclic, systems. The ability to control both regioselectivity and stereoselectivity in these reactions is a hallmark of modern synthetic chemistry, and this compound has proven to be an excellent chiral dienophile or dipolarophile for this purpose.

The true value of this compound lies in its role as a versatile chiral building block for the assembly of complex molecular architectures, particularly those with significant biological activity. The stereocenter at the C-2 position is crucial, and access to both (R)- and (S)-enantiomers allows for the synthesis of a wide range of stereochemically diverse targets.

One of the most notable applications of this compound is in the synthesis of amino sugars and their derivatives, which are components of many natural products and pharmaceuticals. scilit.com The vinyl group can be manipulated through various reactions, such as ozonolysis or dihydroxylation, to introduce further stereocenters and functional groups.

A significant example of its utility is in the asymmetric synthesis of piperidine (B6355638) alkaloids. For instance, the cycloaddition of a nitrone with this compound serves as a key step in a practical synthesis of (2R, 4R, 5S)-tetrahydropseudodistomin, a marine alkaloid. rsc.orgresearchgate.net This reaction demonstrates the power of using a small, chiral molecule to direct the stereochemical outcome of a complex, multi-bond-forming transformation.

The versatility of this compound is further highlighted by its use as a precursor to important pharmaceutical agents. For example, it is a key intermediate in the synthesis of the anticonvulsant drug (S)-Vigabatrin and the antitubercular drug ethambutol. acs.org The synthesis of these drugs from a common chiral precursor underscores the efficiency and flexibility that this compound offers to medicinal chemists. The ability to access these important therapeutic agents from a readily available chiral starting material is a testament to its significance in the pharmaceutical industry.

The following table summarizes some of the key applications of this compound in the synthesis of complex molecules:

| Target Molecule/Class | Synthetic Strategy | Role of this compound |

| (2R, 4R, 5S)-Tetrahydropseudodistomin | Nitrone Cycloaddition | Chiral Dipolarophile |

| (S)-Vigabatrin | Asymmetric Synthesis | Chiral Starting Material |

| Ethambutol | Asymmetric Synthesis | Chiral Precursor |

| Amino Sugars | Various transformations | Chiral Precursor |

| 2-Azabicyclo[3.1.1]heptane Derivatives | Cycloaddition | Chiral Starting Material |

The strategic application of this compound in the synthesis of such a diverse array of complex molecules solidifies its position as a valuable and indispensable tool in the arsenal (B13267) of the modern organic chemist. Its ability to serve as a scaffold for the introduction of multiple stereocenters and functional groups ensures its continued relevance in the ongoing pursuit of novel and efficient synthetic methodologies.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-aminobut-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-2-4(5)3-6/h2,4,6H,1,3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBAYXYCMQLBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Aminobut 3 En 1 Ol

General Synthetic Strategies for 2-Aminobut-3-en-1-ol

The synthesis of this compound, a vicinal amino alcohol containing a vinyl group, presents unique challenges in controlling both regioselectivity and stereoselectivity. General strategies often focus on the efficient installation of the amine and hydroxyl groups onto a four-carbon backbone.

Established Retrosynthetic Pathways

Retrosynthetic analysis of this compound suggests several logical disconnections. A primary pathway involves the functionalization of a simpler C4 precursor. One established approach for the synthesis of the structurally related β,γ-unsaturated amino acid, vinylglycine (2-aminobut-3-enoic acid), starts from but-3-enenitrile. rsc.org This method utilizes a Neber rearrangement of the corresponding N-chloroimidate, providing a viable three-step route from a readily available starting material. rsc.org

This suggests a parallel retrosynthetic strategy for this compound, starting from precursors such as 1,3-butadiene (B125203) or crotonaldehyde. Key transformations would include Sharpless aminohydroxylation or the reduction of an α-azido or α-oximino ketone derived from an unsaturated carbonyl compound. Another common disconnection is at the C-N bond, envisioning an amino group being introduced to a pre-existing epoxybutenol or a related electrophile.

Novel Reaction Design and Catalyst Development

Modern organic synthesis has seen a push towards more efficient and environmentally benign catalytic systems. While specific novel catalysts for the direct synthesis of this compound are emerging, developments in related reactions highlight the direction of current research.

For instance, a copper-catalyzed method has been developed for synthesizing β-amino ketones from allyl alcohols and anilines. rsc.org This oxidative coupling employs hydrogen peroxide as a green oxidant and offers a cost-effective alternative to palladium-based systems. rsc.org The reaction proceeds through the interaction of a Cu(II) catalyst with the amine and the allyl alcohol, demonstrating a pathway for C-N bond formation adjacent to a hydroxyl group on an allylic framework. rsc.org

Another area of innovation is the development of multifunctional heterogeneous catalysts. A novel base-metal nanomagnetic catalyst, (γ-Fe2O3-Im-Py)2WO4, has been prepared for the tandem oxidation-condensation-cyclization synthesis of 2-amino-3-cyano-4H-chromenes from alcohols. nih.gov This system showcases the potential of a single catalyst to orchestrate multiple transformations, a principle applicable to streamlining the synthesis of complex molecules like this compound from simpler alcohol precursors. nih.gov

Targeted Synthesis of Enantiopure this compound

The biological significance of chiral molecules necessitates synthetic methods that can produce single enantiomers of this compound with high purity. wikipedia.orgnih.gov This is achieved through several stereocontrolled strategies.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

A prominent and highly versatile method in asymmetric amine synthesis relies on tert-butanesulfinamide as a chiral auxiliary. yale.edu The synthesis involves the condensation of tert-butanesulfinamide with an appropriate aldehyde to form a sulfinyl imine. The subsequent addition of a vinyl Grignard reagent to this imine proceeds through a six-membered ring transition state, where the magnesium coordinates to both the nitrogen and oxygen atoms of the sulfinyl group, to deliver the product with high diastereoselectivity. wikipedia.org Acidic hydrolysis then cleaves the auxiliary to yield the enantiomerically enriched amine. yale.edu Evans' oxazolidinone auxiliaries, attached to a carboxylic acid derivative, are another cornerstone of this approach, effectively controlling the stereochemistry of alkylation or aldol (B89426) reactions at the α-position. wikipedia.org

| Auxiliary Type | General Application | Key Features |

| tert-Butanesulfinamide | Asymmetric synthesis of chiral amines. yale.edu | Forms chiral sulfinyl imines; directs nucleophilic addition. wikipedia.org |

| Oxazolidinones | Diastereoselective alkylations, aldol reactions. wikipedia.org | Forms chiral imides; steric hindrance directs electrophilic attack. wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation to form chiral carboxylic acids, ketones. | Forms a chiral amide; enolate alkylation is highly diastereoselective. |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst can generate large quantities of an enantiopure product. nih.gov This field has evolved from early examples using cinchona alkaloids to highly sophisticated transition metal complexes and organocatalysts. nih.gov

The synthesis of chiral amino alcohols can be achieved through the asymmetric reduction of a corresponding α-amino ketone. For instance, optically pure 2-amino-apopinan-3-ol, a related β-amino alcohol, has been used as a precursor to generate a B-methoxy-oxazaborolidine catalyst in situ. mdpi.com This catalyst effectively promotes the asymmetric reduction of aryl-alkyl ketones with borane, yielding product alcohols with high enantiomeric excess (up to 96% ee). mdpi.com This principle can be applied to the synthesis of this compound by reducing a suitably protected aminoketone precursor.

Another powerful strategy involves dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product. This can be achieved by combining a biological catalyst (like an enzyme) for selective transformation of one enantiomer with a non-biological catalyst (like a ruthenium complex) that racemizes the remaining starting material. nih.gov

| Catalytic Strategy | Example Catalyst/System | Application |

| Asymmetric Reduction | Oxazaborolidine derived from an amino alcohol. mdpi.com | Reduction of a prochiral ketone to a chiral alcohol. mdpi.com |

| Asymmetric Hydrogenation | Rhodium-DIPAMP complex. nih.gov | Hydrogenation of enamides to chiral amino acids. nih.gov |

| Dynamic Kinetic Resolution | Enzyme + Ruthenium Catalyst. nih.gov | Conversion of a racemic alcohol to a single enantiomer of an ester. nih.gov |

Diastereoselective Synthesis Routes

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters created in a single reaction. While not directly resulting in this compound, studies on related structures illustrate the principles. For example, the Prins cyclization of 3-bromobut-3-en-1-ols with aldehydes yields 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. nih.govresearchgate.net The reaction proceeds through a stable chairlike carbocation intermediate, which dictates the stereochemical outcome of the cyclization. nih.gov This demonstrates how substrate control can be used to set multiple stereocenters in a predictable manner.

Similarly, the diastereoselective synthesis of complex molecules like β-amyloid cleaving enzyme (BACE) inhibitors has been achieved using fused cyclopropyl-3-amino-2,4-oxazine structures. nih.gov These routes rely on carefully designed substrates and reaction conditions to achieve high levels of diastereocontrol, a strategy that is fundamental to the synthesis of any complex chiral molecule containing multiple stereocenters.

Enantiomer Resolution Techniques

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely utilized and highly effective method for separating the enantiomers of chiral alcohols and amines. This technique relies on the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a compound like this compound, which contains both a hydroxyl and an amino group, lipases are excellent candidates for catalyzing the acylation of the hydroxyl group in a stereoselective manner.

Lipases such as those from Candida antarctica (lipase B, often immobilized as Novozym 435) and Pseudomonas cepacia are frequently employed for the kinetic resolution of secondary alcohols, including allylic alcohols. polimi.it The general process involves the reaction of the racemic amino alcohol with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in a suitable organic solvent. The enzyme will selectively acylate one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester. The unreacted (S)-enantiomer of the alcohol can then be separated from the newly formed ester by standard chromatographic techniques.

The efficiency of such a resolution is typically evaluated by the enantiomeric excess (e.e.) of both the remaining substrate and the product, as well as the conversion rate. For many chiral alcohols, high enantioselectivities (E > 100) can be achieved, leading to products with high optical purity. nih.gov

Classical Resolution by Diastereomeric Salt Formation

Another common and effective method for resolving chiral amines is through the formation of diastereomeric salts. psu.edu This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts are diastereomers and, therefore, have different physical properties, such as solubility. This difference in solubility allows for their separation by fractional crystallization.

For the resolution of this compound, a suitable chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, would be added to a solution of the racemic amino alcohol. libretexts.org One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the optically pure amine can be recovered from the crystalline salt by treatment with a base. Similarly, the other enantiomer can be recovered from the mother liquor. The success of this method depends on finding a suitable chiral acid and crystallization solvent that provide a significant difference in the solubility of the diastereomeric salts. researchgate.netgavinpublishers.com

Chromatographic Separation

Direct separation of enantiomers can also be achieved using chiral high-performance liquid chromatography (HPLC). This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. While effective, this method is often more expensive and less scalable than crystallization or enzymatic resolution for large quantities of material.

In the absence of specific published data for this compound, a hypothetical data table for a successful enzymatic resolution based on typical results for similar compounds is presented below for illustrative purposes.

Hypothetical Data for Enzymatic Kinetic Resolution of (±)-2-Aminobut-3-en-1-ol

| Resolving Agent/Enzyme | Acyl Donor | Solvent | Conversion (%) | Substrate e.e. (%) | Product e.e. (%) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B | Vinyl Acetate | Hexane (B92381) | ~50 | >99 | >99 |

Stereochemical Aspects and Asymmetric Transformations of 2 Aminobut 3 En 1 Ol

Enantioselective Reactions Utilizing 2-Aminobut-3-en-1-ol as a Substrate

The strategic positioning of the amino and hydroxyl groups in proximity to the vinyl group in this compound allows for a high degree of stereochemical control in a variety of chemical transformations. This control is often achieved by converting the amino and hydroxyl groups into a cyclic protecting group, such as an oxazolidine (B1195125), which rigidly holds the stereocenter and influences the facial selectivity of reactions at the double bond.

Cycloaddition Reactions (e.g., Nitrone Cycloadditions)

[3+2] Cycloaddition reactions involving this compound derivatives are a powerful tool for the construction of complex heterocyclic scaffolds with multiple stereocenters. A notable example is the cycloaddition of a nitrone to this compound, which has been utilized in the synthesis of 3-aminopiperidin-4-ols. rsc.org In a specific application, the cycloaddition of a nitrone derived from tetradecanal (B130844) with this compound provided a key intermediate for the asymmetric synthesis of (2R, 4R, 5S)-tetrahydropseudodistomin. rsc.org The stereochemistry of the newly formed stereocenters in the isoxazolidine (B1194047) ring is directed by the existing stereocenter of the amino alcohol. The reversibility of some nitrone cycloadditions can also be exploited to control the diastereoselectivity of the reaction. mdpi.com

The diastereoselectivity of these cycloadditions is often influenced by steric factors. For instance, in the [3+2] cycloaddition of tertiary amine N-oxides with substituted alkenes to form 7-azanorbornanes, the observed high diastereoselectivity is attributed to steric considerations, a finding supported by density functional theory (DFT) calculations. nih.gov

Multicomponent Coupling Reactions (e.g., Petasis Reaction Derivatives)

The Petasis borono-Mannich (PBM) reaction is a versatile multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org While direct examples utilizing this compound are not prevalent in readily available literature, the principles of the Petasis reaction can be extended to its derivatives. The use of chiral amines or aldehydes in the Petasis reaction is known to induce a high degree of stereocontrol. wikipedia.org For instance, chiral 1,2-amino alcohols can be employed in diastereoselective Petasis multicomponent reactions to produce oxazinones and gem-difluorohomoallylamines with high diastereoselectivity. mdpi.com

The diastereoselectivity of the Petasis reaction can be catalyst-controlled. Chiral biphenols have been successfully used as catalysts to direct the synthesis of either anti or syn β-amino alcohols. nih.gov This catalyst-controlled diastereoselectivity offers a significant advantage, as it allows access to a wider range of stereoisomers from the same set of starting materials. nih.gov The reaction tolerates a wide variety of functional groups on both the boronic acid and the amine components. wikipedia.org

Interactive Table: Diastereoselective Petasis Reaction of Chiral Amino Alcohols

| Amine Component | Aldehyde | Boronic Acid | Catalyst | Major Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

| (S)-Phenylglycinol | Glyoxylic acid | Vinylboronic acid | None | anti | >95:5 | wikipedia.org |

| L-Phenylalanine methyl ester | (S)-5-benzyl-2,2-dimethyl-1,3-dioxolan-4-ol | (E)-Diethyl styrylboronate | Chiral Biphenol | syn | >95:5 | nih.gov |

| tert-Butylsulfinamide | Glyoxylic acid | Styrenylboronic acid | None | (R,R) | >20:1 | mdpi.com |

Asymmetric Allylic Functionalization Strategies

The vinyl group of this compound and its derivatives is susceptible to various asymmetric allylic functionalization reactions. Palladium-catalyzed asymmetric allylic amination (AAA) is a prominent method for the formation of C-N bonds at the allylic position. While specific examples with this compound as the nucleophile are not extensively documented, the principles of using chiral ligands to control the enantioselectivity of the addition of nitrogen nucleophiles to allylic substrates are well-established. beilstein-journals.org For example, P,olefin-type chiral ligands have been effectively used in the Pd-catalyzed asymmetric allylic amination of allylic esters with isatin (B1672199) derivatives, affording products with high enantioselectivity. beilstein-journals.org

Copper-catalyzed methods have also been developed for the synthesis of β-amino ketones from allyl alcohols and anilines, employing hydrogen peroxide as an oxidant. rsc.org These reactions proceed through a proposed π-copper intermediate, and the stereochemical outcome can be influenced by the catalyst and reaction conditions. rsc.org

Stereocontrolled Functional Group Interconversions

The existing stereocenter in this compound can direct the stereochemical outcome of functional group interconversions at other positions in the molecule.

A key transformation is the stereocontrolled epoxidation of the double bond. The intramolecular cyclization of N-Boc protected epoxides derived from similar systems has been shown to proceed in a diastereoselective manner to yield 1,3-oxazolidin-2-ones. rsc.org The regioselectivity of the epoxide ring-opening is influenced by the substitution pattern of the molecule. rsc.org

Furthermore, the reduction of a ketone functionality introduced into a derivative of this compound can be highly stereoselective. The reduction of β-amino ketones with samarium(II) iodide allows for the synthesis of either syn or anti 1,3-amino alcohols depending on the nature of the nitrogen protecting group. nih.gov Similarly, the stereoselective reduction of β-hydroxy ketones to 1,3-diols can be achieved with high diastereoselectivity using common hydride reagents, with the stereochemical outcome often dictated by chelation control. rsc.orgresearchgate.net

Principles of Stereocontrol and Remote Stereochemical Induction

The stereochemical outcome of reactions involving this compound is governed by several principles of stereocontrol. The inherent chirality of the molecule is the primary source of stereochemical information. This is often amplified by the use of protecting groups that create a rigid cyclic structure, such as an oxazolidine or a 2-vinyloxazolidine derivative. This rigid framework enhances facial discrimination of the double bond, leading to high diastereoselectivity in reactions like cycloadditions and epoxidations.

Remote stereochemical induction, where a chiral center influences the stereochemistry of a reaction at a distant site, is another important concept. In reactions of allylic systems, 1,5-stereocontrol is a common phenomenon. For instance, the reaction of chiral 4-alkoxyalk-2-enylstannanes with imines proceeds with a high degree of 1,5-stereocontrol, where the chirality at the C4 position dictates the stereochemistry of the newly formed stereocenter at C2. researchgate.net This principle is applicable to derivatives of this compound where the hydroxyl group is etherified.

Formation and Control of Diastereomers and Enantiomers

The synthesis of specific diastereomers and enantiomers from this compound relies on the careful selection of reagents and reaction conditions. As discussed, the formation of diastereomers in cycloaddition and reduction reactions can be controlled by the inherent chirality of the substrate and the choice of reagents. rsc.orgnih.gov For example, in the cycloaddition of nitrones, the approach of the dipole can be directed to one face of the double bond, leading to the preferential formation of one diastereomer. rsc.org

The separation of diastereomers, if formed as a mixture, can often be achieved by chromatographic techniques. nih.gov In some cases, the reversibility of a reaction can be exploited, where one diastereomer can be converted to the other under thermodynamic control. mdpi.com

The synthesis of specific enantiomers often starts with an enantiomerically pure form of this compound, such as (R)-2-aminobut-3-en-1-ol or (S)-2-aminobut-3-en-1-ol, which are commercially available. chiralen.comcymitquimica.comsigmaaldrich.com Subsequent stereoselective reactions then transfer the initial chirality to the newly formed stereocenters.

Methodologies for Enantiomeric Purity Assessment in Research

The principal methods for determining the enantiomeric purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a powerful and widely used technique for the separation and quantification of enantiomers. The separation can be achieved through two main approaches: direct and indirect.

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amino alcohols. nih.gov For a compound like this compound, a typical approach would involve the use of a column like a Chiralpak or Chiralcel model. The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326). nih.gov The precise conditions, including the column type, mobile phase composition, flow rate, and temperature, must be optimized to achieve baseline separation of the enantiomers.

Indirect Chiral HPLC: In this approach, the enantiomers of this compound are first derivatized with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column). nih.gov A common practice involves the protection of the amino group, for instance with a tert-butyloxycarbonyl (Boc) group, to form N-Boc-2-aminobut-3-en-1-ol. The resulting N-protected amino alcohol can then be analyzed on a chiral column. sigmaaldrich.com Alternatively, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can create fluorescent diastereomers, which can be separated and detected with high sensitivity. researchgate.net

| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (with Derivatization) |

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak) | Achiral Stationary Phase (e.g., C18) |

| Mobile Phase | Typically Hexane/Isopropanol | Varies (e.g., Acetonitrile/Water) |

| Principle | Differential interaction with CSP | Separation of diastereomers |

| Derivatization | Not required | Required (e.g., with CDA) |

| Example CDA | - | o-Phthalaldehyde (OPA) with a chiral thiol |

Table 1: Comparison of Direct and Indirect Chiral HPLC Methods.

Gas Chromatography (GC)

Chiral Gas Chromatography is another robust method for the enantiomeric analysis of volatile compounds. Due to the polar nature and the presence of both amino and hydroxyl groups, this compound typically requires derivatization prior to GC analysis to improve its volatility and chromatographic behavior.

A common derivatization strategy involves the acylation of both the amino and hydroxyl groups. For instance, reaction with an anhydride (B1165640), such as trifluoroacetic anhydride (TFAA), converts the amino alcohol into a more volatile ester and amide derivative. These derivatives can then be separated on a chiral capillary column, often coated with a cyclodextrin-based stationary phase. The selection of the specific chiral column and the temperature program are critical for achieving good resolution of the diastereomeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a powerful and non-separative method for determining enantiomeric excess. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Using Chiral Solvating Agents (CSAs): In this technique, a chiral solvating agent is added to the NMR sample containing the racemic or enantiomerically enriched this compound. The CSA forms transient diastereomeric complexes with each enantiomer, which have slightly different chemical shifts in the NMR spectrum. By integrating the signals corresponding to each enantiomer, the enantiomeric excess can be calculated. (R)-1,1'-Bi-2-naphthol (BINOL) and its derivatives are commonly used CSAs for amino alcohols. The choice of solvent is also crucial, as it can significantly influence the degree of separation of the NMR signals.

Using Chiral Derivatizing Agents (CDAs): Similar to the indirect HPLC method, the enantiomers of this compound can be reacted with a chiral derivatizing agent to form stable diastereomers. A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride. nih.gov The resulting Mosher's esters exhibit distinct signals in both ¹H and ¹⁹F NMR spectra. nih.gov The analysis of the chemical shift differences (Δδ) between the diastereomers can not only be used to determine the enantiomeric excess but also to assign the absolute configuration of the original amino alcohol. nih.govnih.gov

| Method | Reagent Type | Principle | NMR Nuclei Observed |

| Chiral Solvating Agent | e.g., (R)-BINOL | Formation of transient diastereomeric complexes | ¹H |

| Chiral Derivatizing Agent | e.g., Mosher's acid chloride | Formation of stable diastereomeric esters | ¹H, ¹⁹F |

Table 2: NMR-Based Methods for Enantiomeric Purity Assessment.

The selection of the most appropriate methodology for determining the enantiomeric purity of this compound depends on various factors, including the sample purity, the presence of other chiral compounds, and the specific research objective. Each of these techniques, when properly optimized and validated, provides reliable and accurate data on the stereochemical composition of this important chiral synthon.

Chemical Reactivity and Transformation Pathways of 2 Aminobut 3 En 1 Ol

Reactivity Profile of the Amine, Alkene, and Hydroxyl Functionalities

The reactivity of 2-aminobut-3-en-1-ol is a composite of the individual reactivities of its three functional groups: the primary amine, the terminal alkene, and the primary hydroxyl group. The proximity of these groups to one another can also lead to intramolecular interactions and unique reaction pathways.

The amine group is nucleophilic and basic, readily participating in reactions such as acylation, alkylation, and sulfonylation. Its nucleophilicity makes it a key site for the introduction of various substituents.

The hydroxyl group , being a primary alcohol, can undergo oxidation to form an aldehyde or carboxylic acid. It can also act as a nucleophile, particularly when deprotonated to form an alkoxide, leading to the formation of ethers and esters. Protection of the hydroxyl group, for instance as a silyl (B83357) ether, is a common strategy to prevent its unwanted reaction during transformations targeting other parts of the molecule. google.com

The alkene group , a terminal vinyl group, is susceptible to electrophilic addition reactions. It can also participate in a variety of pericyclic reactions, most notably cycloadditions, and is a handle for metal-catalyzed cross-coupling reactions. The electronic nature of the double bond can be influenced by the adjacent chiral center bearing the amine and hydroxyl functionalities.

The relative reactivity of these groups can often be controlled to achieve selective transformations, a concept central to the synthetic utility of this compound.

Nucleophilic and Electrophilic Activation and Reactions

The dual nucleophilic character of this compound, stemming from the lone pairs of electrons on the nitrogen and oxygen atoms, allows it to react with a wide range of electrophiles.

Nucleophilic Reactions:

Amine Functionality: The amine group readily attacks electrophilic centers. For instance, it can be acylated using acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to yield sulfonamides. This reactivity is exemplified by its reaction with p-tolyl sulfonyl chloride to form N-tosylated derivatives. uni-halle.de

Hydroxyl Functionality: The hydroxyl group, while a weaker nucleophile than the amine, can be activated by a base to form a more potent nucleophilic alkoxide. This alkoxide can then undergo Williamson ether synthesis or be esterified.

Electrophilic Activation and Reactions:

The alkene functionality provides a site for electrophilic attack.

Electrophilic Addition: The double bond can be targeted by various electrophiles. For example, halogenation with reagents like bromine would be expected to yield a dihaloalkane. Hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, yielding a diol.

Cycloaddition Reactions: The alkene can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. A notable example is the cycloaddition with nitrones, which provides a pathway to isoxazolidine (B1194047) derivatives. researchgate.netamazonaws.com This transformation is a powerful tool for the construction of heterocyclic systems.

Mechanistic Elucidation of Key Transformation Pathways

The transformation of this compound into various synthetic intermediates often involves well-established reaction mechanisms. Two prominent examples are aziridination and cycloaddition reactions.

Aziridination:

The synthesis of (S)-1-Tosyl-2-vinylaziridine from (S)-2-aminobut-3-en-1-ol proceeds through a two-step sequence. uni-halle.de First, the amine group is tosylated by reaction with p-toluenesulfonyl chloride. This is a standard nucleophilic substitution at the sulfonyl sulfur. The resulting N-tosylated intermediate then undergoes an intramolecular nucleophilic substitution. The hydroxyl group is typically converted into a better leaving group, often in situ, and the nitrogen nucleophile attacks the adjacent carbon, displacing the leaving group and forming the three-membered aziridine (B145994) ring. The stereochemistry at the C2 position is retained during this intramolecular cyclization.

Cycloaddition Reactions:

The [3+2] cycloaddition of a nitrone to the alkene functionality of this compound is a concerted pericyclic reaction. researchgate.netamazonaws.com The mechanism involves the simultaneous formation of two new sigma bonds between the termini of the nitrone dipole and the alkene's pi system. The frontier molecular orbitals (HOMO of the alkene and LUMO of the nitrone, or vice-versa) control the regioselectivity of this reaction. The stereochemical outcome is often predictable based on the approach of the two reactants.

Regioselectivity and Chemoselectivity in Synthetic Modifications

Controlling the regioselectivity and chemoselectivity is paramount when working with a trifunctional molecule like this compound.

Chemoselectivity:

The selective reaction of one functional group in the presence of others is typically achieved through the use of protecting groups.

| Functional Group | Protecting Group | Deprotection Conditions |

| Amine | Boc (tert-butyloxycarbonyl) | Acidic conditions (e.g., TFA in DCM) |

| Hydroxyl | TBDMS (tert-butyldimethylsilyl) | Fluoride sources (e.g., TBAF) |

Data derived from synthetic procedures described in the literature. sfu.caresearchgate.net

By protecting the more reactive amine group with a Boc group, for example, reactions can be directed to the hydroxyl or alkene functionalities. Similarly, protecting the hydroxyl group as a silyl ether allows for selective manipulation of the amine and alkene groups. google.com

Regioselectivity:

Regioselectivity becomes crucial in reactions involving the alkene. For instance, in electrophilic additions, the regiochemical outcome is governed by Markovnikov's or anti-Markovnikov's rule, depending on the reaction conditions and reagents used. In the case of cycloaddition reactions, the orientation of the dipole addition to the alkene determines the regiochemistry of the resulting heterocycle. researchgate.netamazonaws.com

Investigation of Reaction Kinetics and Thermodynamics

Detailed quantitative studies on the reaction kinetics and thermodynamics of this compound are not extensively reported in readily available literature. However, qualitative assessments can be made based on general principles of organic chemistry.

Reaction Kinetics:

The rates of reaction at the different functional groups are influenced by several factors:

Nucleophilicity: The amine is generally a better nucleophile than the hydroxyl group, suggesting that reactions with electrophiles at the nitrogen center will be kinetically favored under neutral or basic conditions.

Steric Hindrance: The accessibility of each functional group to incoming reagents will affect the reaction rate.

Catalysis: The use of catalysts can dramatically alter the kinetics of reactions, for example, in metal-catalyzed additions to the alkene.

In competitive reaction scenarios, the relative rates of reaction will determine the product distribution under kinetic control. For example, under conditions enabling kinetic control, certain cyclization reactions can favor the formation of a specific isomer. sfu.ca

Thermodynamics:

Theoretical and Computational Investigations of 2 Aminobut 3 En 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the electronic Schrödinger equation, providing information about energy, structure, and various molecular properties.

The electronic structure of 2-aminobut-3-en-1-ol is characterized by several key features: a π-bond in the vinyl group (C=C), and lone pairs of electrons on the oxygen and nitrogen atoms. These features dictate the molecule's reactivity. Quantum chemical methods can be used to analyze the distribution of electron density, molecular orbitals, and the nature of chemical bonds.

The analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to have significant contributions from the C=C π-orbital and the lone pairs on the nitrogen and oxygen atoms, making these sites nucleophilic. The LUMO is typically the corresponding π* antibonding orbital of the vinyl group, which can accept electrons, rendering it electrophilic. DFT calculations provide quantitative values for these orbital energies and visualize their spatial distribution.

This compound possesses several rotatable single bonds (C-C, C-N, C-O), leading to a complex conformational landscape. Computational methods are employed to identify the various stable conformers (energy minima) and the transition states that connect them. This is achieved by systematically rotating the bonds and performing geometry optimizations at each step.

A full conformational analysis is typically performed using molecular mechanics initially, followed by higher-level DFT calculations for the low-energy minima to obtain accurate geometries and relative energies. scispace.com For instance, in reactions involving derivatives of vinylglycinol, the stereochemical outcome is often dictated by the most stable conformation of a reactive intermediate. A study on the diastereoselective intramolecular [2+2] cycloaddition of a substrate derived from vinylglycinol attributed the high selectivity to the stability of a specific conformer of the intermediate keteniminium ion. thieme-connect.comd-nb.info This highlights the critical role of conformational preferences in determining reaction pathways.

Below is a representative table illustrating how computational results for a conformational analysis of this compound would be presented. The energies are relative to the most stable conformer.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | B3LYP/6-31G(d) | 0.00 | 75.3 |

| Conf-2 | B3LYP/6-31G(d) | 1.15 | 11.1 |

| Conf-3 | B3LYP/6-31G(d) | 1.50 | 6.8 |

| Conf-4 | B3LYP/6-31G(d) | 2.50 | 1.5 |

Note: The data in this table is illustrative and intended to represent typical results from a computational study.

DFT calculations are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface, chemists can identify intermediates and, crucially, characterize the transition states that control reaction rates. For reactions involving this compound or similar allyl alcohols, this approach provides deep mechanistic insights.

For example, a DFT study on the copper-catalyzed synthesis of β-amino ketones from related allyl alcohols utilized the M06L functional to map the free energy profile. This allowed for the characterization of intermediates and transition states along the proposed Cu(II)/Cu(0) redox pathway. Another investigation into the intramolecular [2+2] cycloadditions of N-allyl-N-propargyl keteniminiums, which can be derived from vinylglycinol, employed DFT calculations at the M06-2X/6-31+G(d,p) level to rationalize the observed product distributions by comparing the energy barriers of competing pathways. researchgate.net Similarly, DFT studies on rhodium-catalyzed amination reactions have been used to examine the coordination complexes and transition states involving related allylic substrates. nih.gov

A typical data table from such a study would present the calculated activation energies for the key steps.

| Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Rate-Determining Step | M06-2X/6-31+G(d,p) | +22.5 |

| Product Forming Step | M06-2X/6-31+G(d,p) | +15.8 |

Note: The data in this table is illustrative of findings from a reaction mechanism study.

Molecular Dynamics Simulations for Conformational and Dynamic Studies

Molecular Dynamics (MD) simulations model the atomic motions of a system over time by solving Newton's equations of motion. This technique provides a view of the molecule's dynamic behavior, including its flexibility, conformational transitions, and interactions with solvent molecules. acs.org

For a molecule like this compound, MD simulations can reveal how it samples different conformations in solution and the timescales of these changes. While specific MD studies on isolated vinylglycinol are not prominent in the literature, the technique has been applied to related systems. For example, MD simulations were used to understand the self-assembly mechanism of dehydrodipeptides, which can be synthesized from vinylglycine derivatives, into hydrogels. magtech.com.cn These simulations successfully rationalized experimental observations about the structural requirements for gel formation. magtech.com.cn

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure assignment.

Vibrational frequencies (Infrared and Raman spectra) are commonly calculated. The process involves a geometry optimization followed by a frequency calculation at the same level of theory. The computed frequencies are often systematically scaled to correct for anharmonicity and other limitations of the computational model. Likewise, NMR chemical shifts and coupling constants can be calculated with high accuracy.

Below is a hypothetical table comparing calculated and experimental infrared frequencies for key vibrational modes of this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| O-H stretch | 3450 | 3465 |

| N-H stretch (asym) | 3360 | 3375 |

| N-H stretch (sym) | 3290 | 3305 |

| C-H stretch (vinyl) | 3085 | 3090 |

| C=C stretch | 1640 | 1645 |

| C-O stretch | 1050 | 1058 |

Note: The data in this table is illustrative. Experimental values are hypothetical for comparison purposes.

Analysis of Reactivity Indices and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. nih.govresearchgate.net The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are crucial reactivity indices. nih.gov A small HOMO-LUMO gap generally indicates high reactivity. gla.ac.uk

DFT calculations provide precise energies for these frontier orbitals. For this compound, the HOMO energy indicates its ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The coefficients of the atomic orbitals contributing to the HOMO and LUMO can predict the most likely sites for nucleophilic and electrophilic attack, respectively. Studies on related conjugated systems confirm that extending conjugation narrows the HOMO-LUMO gap, increasing reactivity. gla.ac.uk Computational studies on related heterocyclic compounds have successfully used FMO theory to explain reaction outcomes, such as the regioselectivity in cycloaddition reactions. archive.org

A typical output from such an analysis is summarized in the table below.

| Parameter | Method/Basis Set | Energy (eV) |

| HOMO Energy | B3LYP/6-31G(d) | -8.95 |

| LUMO Energy | B3LYP/6-31G(d) | +0.52 |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 9.47 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Aminobut 3 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment (e.g., 1D and 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 2-aminobut-3-en-1-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and provides crucial information about the connectivity and stereochemistry of the molecule.

For analysis, the compound is typically dissolved in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The analysis is often performed on a protected derivative, such as the N-tert-butyloxycarbonyl (N-Boc) derivative, to improve solubility and spectral resolution.

¹H NMR spectroscopy provides initial information on the chemical environment of the protons. The spectrum of an N-Boc protected derivative would show distinct signals for the vinyl protons (=CH and =CH₂), the methine proton (CH-N), the methylene (B1212753) protons adjacent to the hydroxyl group (CH₂-OH), and the protons of the alcohol and amine groups. The chemical shifts (δ) are indicative of the electronic environment, and the spin-spin coupling constants (J) reveal the connectivity between adjacent protons.

¹³C NMR spectroscopy , often run as a proton-decoupled experiment, shows a single peak for each unique carbon atom. This allows for the identification of the four distinct carbon environments in the this compound backbone: the two sp² hybridized carbons of the vinyl group, the sp³ hybridized methine carbon bearing the amino group, and the sp³ hybridized methylene carbon bearing the hydroxyl group.

2D NMR techniques are essential for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of the proton spin systems from the vinyl group, through the methine proton, to the methylene protons of the hydroxymethyl group.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom. This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

The stereochemistry at the chiral center (C2) can be further investigated using chiral derivatizing agents or by comparison with data from enantiomerically pure standards.

Table 1: Representative ¹H and ¹³C NMR Data for N-Boc-2-aminobut-3-en-1-ol Note: This table represents typical chemical shift ranges based on known data for similar N-Boc protected amino alcohols. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HSQC, HMBC) |

| 1 (-CH₂OH) | 3.50 - 3.70 (m) | ~65 | COSY: H2; HSQC: C1; HMBC: C2, C3 |

| 2 (-CH(NH)-) | 4.00 - 4.20 (m) | ~55 | COSY: H1, H3; HSQC: C2; HMBC: C1, C3, C4, C=O (Boc) |

| 3 (-CH=) | 5.70 - 5.90 (ddd) | ~135 | COSY: H2, H4; HSQC: C3; HMBC: C1, C2, C4 |

| 4 (=CH₂) | 5.10 - 5.30 (m) | ~117 | COSY: H3; HSQC: C4; HMBC: C2, C3 |

| -OH | Variable (broad s) | - | - |

| -NHBoc | ~5.0 (broad d) | - | HMBC: C2, C=O (Boc) |

| Boc (-C(CH₃)₃) | ~1.45 (s) | ~28 | HSQC: C(CH₃)₃ |

| Boc (-C=O) | - | ~155 | HMBC: NH, H2 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

IR Spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. The IR spectrum of this compound would be characterized by several key absorption bands:

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is expected, arising from the overlapping stretching vibrations of the hydroxyl (-OH) and primary amine (-NH₂) groups. Hydrogen bonding significantly influences the shape and position of this band.

C-H Stretching: Signals for sp² C-H stretching of the vinyl group typically appear just above 3000 cm⁻¹ (e.g., 3010-3090 cm⁻¹), while sp³ C-H stretching from the -CH- and -CH₂- groups appears just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

C=C Stretching: A sharp, medium-intensity band around 1640-1680 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond of the vinyl group.

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong absorption in the 1590-1650 cm⁻¹ region, which may sometimes overlap with the C=C stretch.

C-O Stretching: The stretching vibration of the primary alcohol C-O bond gives rise to a strong band in the 1000-1080 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ region and is often weak and coupled with other vibrations.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. While polar bonds like O-H and C-O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. For this compound, the C=C stretching vibration would be expected to give a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| -OH / -NH₂ | Stretching | 3200-3600 (Broad) | Weak |

| Vinyl C-H | Stretching | 3010-3090 | Medium |

| Alkyl C-H | Stretching | 2850-2960 | Medium-Strong |

| C=C | Stretching | 1640-1680 | Strong |

| -NH₂ | Bending (Scissoring) | 1590-1650 | Weak |

| C-O | Stretching | 1000-1080 | Weak-Medium |

| C-N | Stretching | 1020-1250 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., High-Resolution MS, APCI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. It also provides structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₄H₉NO), the expected exact mass is 87.06841. HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions.

Ionization Techniques:

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation and a weak or absent molecular ion peak (M⁺˙ at m/z 87). However, the resulting fragment ions are highly characteristic and useful for structural elucidation.

Atmospheric Pressure Chemical Ionization (APCI): APCI is a softer ionization method that typically produces a strong protonated molecule peak [M+H]⁺ at m/z 88. chiralen.com This clearly establishes the molecular weight. By increasing the cone voltage, controlled fragmentation can be induced to obtain structural information. chiralen.com

Fragmentation Analysis: The fragmentation of this compound is dictated by the presence of the amine, alcohol, and vinyl functional groups. Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines. Cleavage of the C-C bond adjacent to the heteroatom is common.

Cleavage between C1 and C2 would lead to the loss of a ·CH₂OH radical, potentially forming an ion at m/z 56 ([C₃H₆N]⁺).

Cleavage between C2 and C3 would lead to the loss of a vinyl radical (·CH=CH₂), forming a prominent ion at m/z 60 ([C₂H₆NO]⁺).

Loss of Water: The [M+H]⁺ ion can readily lose a molecule of water (H₂O, 18 Da), leading to a fragment at m/z 70.

Loss of Ammonia (B1221849): Loss of ammonia (NH₃, 17 Da) from the [M+H]⁺ ion could produce a fragment at m/z 71.

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Proposed Ion Structure / Origin | Ionization Mode |

| 88 | [M+H]⁺ (Protonated Molecule) | APCI, ESI |

| 87 | [M]⁺˙ (Molecular Ion) | EI (likely weak) |

| 71 | [M+H - NH₃]⁺ | APCI, ESI |

| 70 | [M+H - H₂O]⁺ | APCI, ESI |

| 60 | [C₂H₆NO]⁺ (from α-cleavage, loss of ·C₂H₃) | EI, APCI (in-source) |

| 56 | [C₃H₆N]⁺ (from α-cleavage, loss of ·CH₂OH) | EI, APCI (in-source) |

Chiral Chromatography for Enantiomeric Purity and Separation Studies (e.g., HPLC, GC with chiral stationary phases)

As this compound is a chiral molecule, methods to separate its enantiomers and determine its enantiomeric purity are essential. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), is the primary technique for this purpose.

The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). The choice of CSP is critical for achieving separation.

Chiral HPLC: Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including amino alcohols. nih.gov Other options include Pirkle-type phases, macrocyclic antibiotic phases (like teicoplanin), and ligand-exchange columns. nih.govsigmaaldrich.com The separation is typically performed using a mobile phase of hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol.

Chiral GC: For GC analysis, the analyte often requires derivatization to increase its volatility and improve chromatographic performance. The amino and hydroxyl groups can be acylated (e.g., with trifluoroacetic anhydride) or silylated. nih.govsigmaaldrich.com Cyclodextrin-based CSPs are commonly employed for the GC separation of chiral amines and alcohols. wiley.comchromatographyonline.comresearchgate.net

The enantiomeric purity is determined by calculating the enantiomeric excess (% ee) from the relative peak areas of the two enantiomers in the chromatogram.

Table 4: Representative Methodologies for Chiral Separation of Amino Alcohols

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase / Carrier Gas | Derivatization | Detection |

| HPLC | Polysaccharide-based (e.g., Amylose or Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Isopropanol (e.g., 90:10 v/v) | Often not required, but can be used | UV (if derivatized or at low λ), ELSD |

| HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Polar Organic (e.g., Methanol/Acetic Acid/Triethylamine) | Not required | UV, MS |

| GC | Derivatized Cyclodextrin (e.g., Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) | Helium or Hydrogen | Required (e.g., N,O-bis(trifluoroacetyl)) | Flame Ionization (FID), MS |

Applications of 2 Aminobut 3 En 1 Ol in Complex Chemical Synthesis

Utilization as a Crucial Intermediate in Organic Synthesis

2-Aminobut-3-en-1-ol, also known as vinylglycinol, is recognized as an important and versatile intermediate for the synthesis of more complex molecules. thieme-connect.com Its utility stems from the presence of three distinct reactive sites: the nucleophilic amino group, the hydroxyl group, and the reactive carbon-carbon double bond. This trifecta of functionality allows chemists to employ it in a stepwise or one-pot fashion to introduce chirality and structural complexity.

The enantiomerically pure forms, (S)- and (R)-2-aminobut-3-en-1-ol, are particularly significant as chiral building blocks. thieme-connect.com They serve as starting materials for the synthesis of a variety of target molecules, including other valuable intermediates. For example, the compound can be readily converted into its N-protected derivatives, which are then used in subsequent reactions. In one documented procedure, this compound hydrochloride was reacted with tert-butyldimethylsilyl chloride in the presence of triethylamine (B128534) to protect the alcohol, facilitating its use in the synthesis of bridged tricyclic carbamoylpyridone compounds. google.com This initial transformation highlights its role as a foundational unit upon which greater molecular complexity is built.

Construction of Nitrogen-Containing Heterocyclic Compounds

A primary application of this compound is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. The vicinal amino alcohol moiety is perfectly suited for constructing various ring systems.

One of the most direct applications is the synthesis of activated aziridines. Research has shown that (S)-2-aminobut-3-en-1-ol can be converted into (S)-1-Tosyl-2-vinylaziridine with a high yield. amazonaws.com This transformation typically involves a two-step, one-pot process where the amino and alcohol groups first react to form an intermediate that is subsequently cyclized. The resulting vinyl-substituted aziridine (B145994) is a valuable synthetic intermediate itself, ready for further functionalization.

Another key application is in cycloaddition reactions to form more complex heterocycles. Nitrone cycloadditions with this compound have been utilized to produce isoxazolidine (B1194047) derivatives. researchgate.net This strategy allows for the regio- and stereoselective formation of two contiguous chiral centers, demonstrating the compound's utility in creating stereochemically rich heterocyclic systems. researchgate.net Furthermore, through a series of transformations including protection and deprotection steps, derivatives of this compound can serve as precursors to other heterocyclic frameworks, such as oxazolidinones. thieme-connect.com

| Precursor | Reagents/Conditions | Resulting Heterocycle | Yield | Citation |

| (S)-2-Aminobut-3-en-1-ol | p-Tolyl sulfonyl chloride, rt, overnight | (S)-1-Tosyl-2-vinylaziridine | 73% | amazonaws.com |

| This compound | Nitrone | Isoxazolidine derivative | N/A | researchgate.netresearchgate.net |

| Amination Product Derivative | 5% HCl-EtOH, reflux | (S)-2-Aminobut-3-en-1-ol hydrochloride | quant. | thieme-connect.com |

Synthesis of Advanced Molecular Scaffolds and Frameworks

The unique structure of this compound makes it an ideal starting point for the synthesis of advanced, often rigid or polycyclic, molecular scaffolds. These scaffolds serve as the core framework for developing new therapeutic agents.

A significant example is its use in the preparation of bridged tricyclic carbamoylpyridone compounds, which have been investigated as potential treatments for human immunodeficiency virus (HIV) infection. google.com In this synthesis, the protected form of this compound is incorporated as a key fragment to build the complex, multi-ring system characteristic of these HIV integrase inhibitors.

In another application, derivatives of this compound are used to construct novel bicyclic systems. Specifically, (S)-1-Tosyl-2-vinylaziridine, which is synthesized directly from (S)-2-aminobut-3-en-1-ol, can undergo cycloaddition reactions with bicyclo[1.1.0]butanes. amazonaws.com This process leads to the formation of enantiopure 2-azabicyclo[3.1.1]heptane derivatives, which are complex and sterically demanding scaffolds not easily accessible through other synthetic routes. amazonaws.com

Divergent Synthetic Strategies Initiated from this compound

The divergent potential of this compound arises from the ability to selectively react its different functional groups. By choosing appropriate reagents and reaction conditions, a chemist can direct the synthesis toward distinct product classes from this single starting material.

For instance, the amino and hydroxyl groups can be induced to cyclize intramolecularly, as seen in the synthesis of aziridines and their derivatives. amazonaws.com In this pathway, both functional groups are consumed to form the heterocyclic ring. Alternatively, the amine can be selectively functionalized while leaving the alcohol and vinyl groups intact for later manipulation. An example of this is the reaction of (S)-2-aminobut-3-en-1-ol with other reagents to form side chains in antimycobacterial agents. uni-halle.de In this case, the compound acts as a chiral appendage rather than the core of a new ring system.

The vinyl group offers another point of divergence. It can participate in cycloaddition reactions researchgate.netresearchgate.net or be subjected to oxidation, reduction, or other olefin metathesis reactions, all while the amino alcohol portion is either protected or engaged in other transformations. This strategic control allows for the creation of a diverse library of compounds from a single, readily available chiral precursor.

Contribution to the Total Synthesis of Natural Products and Complex Compounds

Enantiomerically enriched this compound is a documented building block in the total synthesis of bioactive natural products and pharmaceutically important complex molecules. thieme-connect.com Its ability to introduce a specific stereocenter makes it highly valuable in these multi-step synthetic campaigns.

A prominent example is its application in the asymmetric total synthesis of (S)-Vigabatrin. thieme-connect.com (S)-Vigabatrin is an anticonvulsant drug, and its synthesis can be achieved using (S)-2-aminobut-3-en-1-ol as the chiral starting material. The synthesis leverages the compound to establish the correct stereochemistry early in the synthetic sequence.

Another notable application is in the synthesis of Daunosamine (B1196630). researchgate.net Daunosamine is the carbohydrate component of daunorubicin (B1662515) and doxorubicin, which are important chemotherapy agents. The synthesis of daunosamine can be accomplished via a stereospecific cycloaddition of a nitrone to this compound, demonstrating the utility of this intermediate in accessing complex, biologically relevant molecules. researchgate.net

| Target Compound | Role of this compound | Therapeutic Area | Citation |

| (S)-Vigabatrin | Chiral building block | Anticonvulsant | thieme-connect.com |

| Daunosamine | Precursor for stereospecific cycloaddition | Component of anticancer agents | researchgate.net |

| Bridged tricyclic carbamoylpyridones | Key intermediate for scaffold construction | Antiviral (HIV) | google.com |

| Antimycobacterial agents | Chiral side-chain precursor | Antibacterial (Tuberculosis) | uni-halle.de |

常见问题

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve stereochemistry (e.g., distinguishing (R)- and (S)-enantiomers via splitting patterns) and confirm the presence of NH₂ and OH groups .

- IR Spectroscopy : Identifies functional groups (e.g., O-H stretches at ~3200–3600 cm⁻¹, N-H bends at ~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₄H₉NO for the base compound) .

- X-ray Crystallography : Resolves absolute configuration in enantiomeric salts (e.g., hydrochloride derivatives) .

How does the stereochemistry of this compound influence its reactivity in nucleophilic addition reactions?

Advanced Research Question

The chiral center at C2 dictates stereochemical outcomes. For example, (S)-2-Aminobut-3-en-1-ol hydrochloride exhibits enantioselectivity in asymmetric catalysis, where the NH₂ group’s spatial orientation directs nucleophilic attack on the α,β-unsaturated system . Computational studies (DFT) can model transition states to predict regioselectivity, while experimental validation via kinetic resolution (e.g., chiral HPLC) quantifies enantiomeric excess .

What strategies resolve contradictions in experimental data when determining the biological activity of this compound derivatives?

Advanced Research Question

Contradictions often arise from variability in assay conditions or impurities. Methodological approaches include:

- Replication : Repeat assays under standardized conditions (pH, temperature) to confirm reproducibility .

- Control Experiments : Test intermediates (e.g., benzoate salts) to isolate bioactive components .

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity effects) .

- Meta-Analysis : Compare results across studies using PubChem data to identify trends in structure-activity relationships .

What are the common side reactions encountered during the functionalization of this compound, and how can they be mitigated?

Basic Research Question

- Oxidation Side Products : Over-oxidation of the allylic alcohol to ketones (e.g., using CrO₃) can be minimized by low-temperature reactions (<0°C) .

- Unwanted Substitutions : Halogenation with PBr₃ may lead to NH₂ group bromination; protecting groups (e.g., Boc) can prevent this .

- Racemization : Chiral centers may epimerize under acidic/basic conditions; neutral pH and inert atmospheres (N₂/Ar) preserve stereochemistry .

How can computational chemistry predict the stability and reactivity of this compound under varying pH conditions?

Advanced Research Question

DFT calculations model protonation states of NH₂ and OH groups, which influence reactivity. At low pH, the NH₂ group protonates, enhancing electrophilicity at C3 of the alkene. Molecular dynamics simulations predict conformational changes (e.g., intramolecular H-bonding between NH₃⁺ and OH) that stabilize specific tautomers . PubChem’s computed pKa values (e.g., ~9.5 for NH₂) guide buffer selection for experimental validation .

What safety precautions are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Use impervious gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods (≥100 ft/min face velocity) to avoid inhalation .

- Waste Disposal : Neutralize acidic/basic residues before disposal via licensed hazardous waste services .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。